molecular formula C9H17NO2S B8048638 tert-Butyl thiomorpholine-2-carboxylate

tert-Butyl thiomorpholine-2-carboxylate

Cat. No.: B8048638
M. Wt: 203.30 g/mol
InChI Key: LBQCTXPMCLLBKT-UHFFFAOYSA-N
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Description

tert-Butyl thiomorpholine-2-carboxylate is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing four carbons, one sulfur, and one nitrogen) esterified with a tert-butoxycarbonyl (Boc) group. The sulfur atom in the thiomorpholine ring distinguishes it from its oxygen-containing morpholine analogs, imparting unique electronic and physicochemical properties. This compound is of interest in pharmaceutical chemistry, where tert-butyl carboxylate groups are commonly used as protective moieties in synthetic intermediates due to their stability under diverse reaction conditions .

Properties

IUPAC Name

tert-butyl thiomorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-6-10-4-5-13-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCTXPMCLLBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

TBTC serves as a crucial building block in organic synthesis, particularly in constructing complex molecules. Its structural features enable it to participate in various chemical reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.

  • Synthetic Routes : TBTC can be synthesized through controlled reactions involving thiomorpholine and tert-butyl esters, often under specific conditions such as temperature and pressure to achieve desired yields.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in drug development.

  • Enzyme Inhibition : TBTC has shown promise as an enzyme inhibitor, with studies indicating its ability to form stable complexes with metal ions. This property is essential for understanding metalloprotein interactions and developing targeted therapies.
  • Antimicrobial Properties : Research indicates that TBTC exhibits significant antimicrobial activity against various pathogens, including Gram-positive bacteria and Mycobacterium tuberculosis. Its derivatives have been evaluated for their effectiveness in treating infections.
  • Cytotoxicity : Preliminary studies suggest that TBTC may possess cytotoxic properties, indicating potential utility in cancer therapeutics. Further research is needed to explore its mechanisms of action and efficacy against cancer cell lines.

Industrial Applications

In industrial settings, TBTC is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and as a reagent in various chemical processes.

  • Photoresist Formulations : TBTC has been incorporated into photoresist formulations used in semiconductor manufacturing, where it acts as a dissolution inhibitor, enhancing the performance of photoresists .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of TBTC against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in treating infectious diseases. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Enzyme Interaction Studies

In another investigation, TBTC was used to probe enzyme mechanisms, particularly focusing on metalloproteins. The study revealed insights into how TBTC interacts with metal ions within enzymes, providing valuable information for drug design targeting specific enzymatic pathways.

Mechanism of Action

The mechanism by which tert-butyl thiomorpholine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Morpholine vs. Thiomorpholine Derivatives

The replacement of oxygen with sulfur in the thiomorpholine ring significantly alters electronic properties. Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity but increases lipophilicity. For example:

  • (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (MW: 231.29) contains a morpholine ring (oxygen) and a hydroxyethyl substituent, enhancing solubility in polar solvents .
  • tert-Butyl thiomorpholine-2-carboxylate (inferred MW: ~245–255) replaces oxygen with sulfur, likely increasing logP (lipophilicity) by ~0.5–1.0 units, which could improve membrane permeability in drug delivery applications.

Table 1: Structural and Electronic Properties

Compound Heteroatom Molecular Weight logP (Predicted) Key Functional Groups
This compound S ~250* ~1.8–2.3* Thiomorpholine, Boc group
(R)-tert-Butyl morpholine-4-carboxylate O 231.29 ~1.0–1.5 Morpholine, Boc group, hydroxyethyl
tert-Butyl piperidine-1-carboxylate N 215.28 ~1.5–2.0 Piperidine, Boc group

*Estimated based on structural analogs.

Bond Dissociation Energies (BDEs)

BDE studies on tert-butyl radicals in alcohols, ethers, and amines reveal that heteroatoms influence stability. For example:

  • tert-Butyl radicals dissociate at 5.7 eV in alcohols and ethers, independent of the heteroatom .
  • In thiomorpholine derivatives , the presence of sulfur may lower BDEs slightly due to its electron-donating nature, though direct data are unavailable.
Solubility and Stability
  • The tert-butyl group enhances steric protection, improving stability against hydrolysis. However, sulfur’s hydrophobicity may reduce aqueous solubility compared to oxygenated analogs.

Table 2: Stability and Bioactivity

Compound Aqueous Solubility (mg/mL)* Metabolic Stability Bioactivity (IC50)
This compound ~0.1–0.5 High Not reported
tert-Butyl morpholine-4-carboxylate ~1.0–2.0 Moderate Not reported
tert-Butyl piperidine-1-carboxylate ~0.5–1.0 High 7.12 μM (antidiabetic)

*Estimated from structural analogs.

Biological Activity

tert-Butyl thiomorpholine-2-carboxylate is a compound belonging to the thiomorpholine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various molecular targets. The compound features a thiomorpholine ring that can engage in hydrophobic interactions and a carboxylate group that can form hydrogen bonds with active site residues of enzymes and receptors. These interactions can modulate the activity of target proteins, influencing various cellular processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions enhances its utility in studying metalloprotein interactions and enzyme mechanisms .
  • Antimicrobial Properties : Studies have shown that derivatives of thiomorpholine exhibit significant antimicrobial activity against various pathogens, including Gram-positive bacteria and Mycobacterium tuberculosis .
  • Cytotoxicity : Preliminary investigations indicate that this compound may possess cytotoxic properties, making it a candidate for further exploration in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways,
AntimicrobialEffective against Gram-positive bacteria and M. tuberculosis
CytotoxicityExhibits cytotoxic effects in cancer cell lines ,

Case Study: Antimicrobial Evaluation

A study conducted on various thiomorpholine derivatives, including this compound, demonstrated potent antibacterial activity. The compound was tested against a range of bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests significant potential for therapeutic applications in infectious diseases .

Case Study: Enzyme Interaction Studies

In another investigation focusing on enzyme interactions, this compound was used as a probe to elucidate the mechanisms of enzyme action. The compound's ability to form stable complexes with metal ions facilitated the understanding of metalloprotein functions, providing insights into potential drug design strategies targeting these enzymes .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl thiomorpholine-2-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves carbamate formation via coupling reactions. For example, tert-butyl carbamates are synthesized by reacting thiomorpholine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Critical parameters include:
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility and inertness.
  • Reaction Time : Extended stirring (12–24 hours) ensures complete Boc protection.
    Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Peaks for tert-butyl groups appear as singlets at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Thiomorpholine protons exhibit splitting patterns influenced by adjacent sulfur and nitrogen atoms .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.
  • FT-IR : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Q. What safety measures and storage conditions are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or heat .
  • Handling : Use explosion-proof equipment and grounded containers during transfers. Conduct reactions in fume hoods with PPE (gloves, face shields) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Methodological Answer :
  • Variable-Temperature NMR : Resolves dynamic conformational equilibria. For example, axial/equatorial tert-butyl isomerization in six-membered rings can cause splitting anomalies; low-temperature NMR (<–40°C) "freezes" conformers for analysis .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models predict chemical shifts and coupling constants, aligning experimental and theoretical data .

Q. How should researchers design experiments to optimize catalytic conditions for reactions involving this compound intermediates?

  • Methodological Answer : Use factorial design of experiments (DoE) to identify critical factors:
  • Factors : Catalyst loading (e.g., Mo(CO)₆ for epoxidation), temperature, solvent polarity, and substrate ratio .
  • Response Variables : Yield, enantiomeric excess (for chiral derivatives).
  • Statistical Analysis : ANOVA identifies significant interactions (e.g., temperature-catalyst synergy). For example, optimizing epoxidation of cyclic trienes with tert-butyl hydroperoxide (TBHP) required balancing TBHP concentration and reaction time .

Q. What computational approaches predict the conformational stability of this compound in solution?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., chloroform vs. water) on tert-butyl group orientation. Explicit solvent models are critical—implicit models may fail to capture hydrogen-bonding interactions .
  • Free-Energy Landscapes : Calculate energy barriers for tert-butyl rotation using metadynamics. For example, axial-to-equatorial transitions in saturated heterocycles require ~2–3 kcal/mol, aligning with NMR line-shape analysis .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between X-ray crystallography and solution-phase NMR data for this compound derivatives?

  • Methodological Answer :
  • Crystallization-Driven Conformational Trapping : Solid-state structures may stabilize a minor conformer observed in solution. For example, tert-butyl groups adopt axial positions in crystals due to packing forces, whereas equatorial conformers dominate in solution .
  • DFT-Based Crystal Structure Prediction (CSP) : Compare computed crystal packing energies with experimental data to identify thermodynamically favored conformers.

Methodology Tables

Q. Table 1. Optimization of tert-butyl Carbamate Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature0–25°CPrevents Boc group cleavage
SolventDCM/THFEnhances solubility
Reaction Time12–24 hoursEnsures complete coupling

Q. Table 2. Key NMR Signals for this compound

Group¹H NMR (ppm)¹³C NMR (ppm)Notes
tert-butyl1.4 (s)28, 80 (C=O)Singlet due to symmetry
Thiomorpholine-S2.8–3.5 (m)45–50Split by adjacent N and S

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